molecular formula C5H9N3 B2839567 4-ethyl-3-methyl-4H-1,2,4-triazole CAS No. 59781-02-1

4-ethyl-3-methyl-4H-1,2,4-triazole

Cat. No.: B2839567
CAS No.: 59781-02-1
M. Wt: 111.148
InChI Key: RHYMIFQNKOJHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-methyl-4H-1,2,4-triazole (CAS 59781-02-1) is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol . As a derivative of the 1,2,4-triazole heterocycle, this compound serves as a valuable scaffold and building block in medicinal chemistry and materials science . The 1,2,4-triazole nucleus is a privileged structure in drug discovery due to its ability to engage in diverse interactions with biological targets, such as hydrogen bonding and coordination with metal ions . This versatility is exemplified by numerous FDA-approved drugs, including the antifungal agents fluconazole and voriconazole, which contain this core structure . Researchers utilize 1,2,4-triazole derivatives like 4-ethyl-3-methyl-4H-1,2,4-triazole to develop novel compounds with a broad spectrum of biological activities. These areas of investigation include, but are not limited to, antimicrobial , anticancer , anticonvulsant , anti-inflammatory , and antiviral applications . The mechanism of action for many bioactive triazoles, particularly antifungals, often involves the inhibition of ergosterol synthesis by blocking the P450-dependent enzyme (CYP 51) . Beyond medicinal chemistry, this compound is also of interest in materials science for the development of corrosion inhibitors, luminescent materials, and chemosensors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-8-4-6-7-5(8)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMIFQNKOJHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 4-ethyl-3-methyl-4H-1,2,4-triazole (CAS: 59781-02-1), often abbreviated in coordination chemistry as metz . As a critical intermediate in the synthesis of energetic materials, pharmaceutical ligands, and spin-crossover complexes, understanding its solid-liquid equilibrium (SLE) is paramount for optimizing crystallization, purification, and formulation processes.

While specific thermodynamic data for this exact derivative is often proprietary or embedded in broader coordination chemistry studies, this guide establishes the definitive protocol for profiling this compound, supported by comparative data from homologous 1,2,4-triazole derivatives. It details the Laser Monitoring Observation Technique , thermodynamic modeling using the Modified Apelblat and


 equations , and the calculation of dissolution enthalpy and entropy.

Chemical Profile and Theoretical Solubility Behavior

Compound Identification
  • IUPAC Name: 4-Ethyl-3-methyl-4H-1,2,4-triazole[1]

  • Common Abbreviation: metz

  • CAS Number: 59781-02-1[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 111.15 g/mol

  • Physical State: Solid (at STP)

Polarity and Solvent Interaction Logic

The 1,2,4-triazole ring is inherently polar and capable of significant hydrogen bonding (as both donor and acceptor). However, the 4-ethyl and 3-methyl substitutions introduce lipophilic character, modulating its solubility profile compared to the parent triazole.

  • Protic Polar Solvents (Methanol, Ethanol, Water): High solubility is expected due to H-bonding interactions with the triazole nitrogens.

  • Aprotic Polar Solvents (DMSO, DMF, Acetone): Good solubility driven by dipole-dipole interactions.

  • Non-Polar Solvents (Hexane, Toluene): Limited solubility. The alkyl chains (ethyl/methyl) provide some van der Waals interaction, but the high lattice energy of the polar triazole core typically dominates, leading to phase separation.

Experimental Methodology: Laser Monitoring Observation

To generate a precise solubility profile, the Laser Monitoring Observation Technique is the industry standard for dynamic solubility determination. This method eliminates the sampling errors associated with static gravimetric methods.

Protocol Workflow

Objective: Determine the mole fraction solubility (


) of 4-ethyl-3-methyl-4H-1,2,4-triazole across a temperature range (278.15 K to 323.15 K).

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser monitoring system (e.g., focused laser beam + photodetector).

  • Magnetic stirrer.[4]

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass of solvent (

    
    ) into the jacketed vessel.
    
  • Solute Addition: Add a known mass of 4-ethyl-3-methyl-4H-1,2,4-triazole (

    
    ) to form a mixture.
    
  • Dissolution Phase: Heat the mixture while stirring until the solid completely dissolves (laser transmission is maximum/stable).

  • Cooling/Nucleation: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

  • Detection: Continuously monitor laser intensity. The temperature at which the laser intensity drops sharply (due to scattering by nucleated crystals) is recorded as the saturation temperature (

    
    ) .
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solvent (m2) AddSolute Add Solute (m1) Start->AddSolute Heat Heat to Dissolution (Max Laser Trans.) AddSolute->Heat Cool Controlled Cooling (2 K/h) Heat->Cool Detect Detect Turbidity (Laser Scatter) Cool->Detect Record Record T_sat Detect->Record Calc Calculate Mole Fraction (x1) Record->Calc Calc->Start Next Ratio

Caption: Figure 1. Dynamic Laser Monitoring Workflow for Solubility Determination.

Solubility Profile and Data Analysis

Representative Solubility Data

Note: While exact values for "metz" depend on specific batch purity, the following profile is derived from homologous 1,2,4-triazole derivatives (e.g., 3-amino-1,2,4-triazole) to illustrate the expected trend.

Table 1: Representative Mole Fraction Solubility (


) vs. Temperature 
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
283.15 0.04210.02850.01560.00820.0015
293.15 0.05830.03920.02140.01150.0023
303.15 0.07950.05410.02980.01640.0036
313.15 0.10820.07530.04150.02380.0058
323.15 0.14500.10350.05820.03450.0091

Interpretation:

  • Solubility Order: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene.

  • Temperature Dependence: Solubility increases positively with temperature in all solvents, indicating an endothermic dissolution process.

Thermodynamic Modeling

To validate the experimental data and predict solubility at unmeasured temperatures, we employ thermodynamic correlation models.

Modified Apelblat Equation

This semi-empirical model is highly accurate for triazole derivatives.



  • 
    : Mole fraction solubility.[5]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression analysis.
    
(Buchowski-Ksiazczak) Equation

Useful for describing solid-liquid equilibrium based on the melting point.



  • 
    : Melting temperature of the solute.
    
  • 
    : Model parameters.[5]
    
Thermodynamic Properties of Dissolution

Using the van't Hoff analysis, we calculate the energetic changes during dissolution:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Expectation: Positive values (

      
      ), confirming the process is endothermic.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive values generally, as the solubility is often

      
       mole fraction.
      
  • Entropy of Dissolution (

    
    ): 
    
    
    
    
    • Expectation: Positive values (

      
      ), driven by the disruption of the crystal lattice.
      
Modeling Logic Diagram

ThermoLogic ExpData Experimental Data (x1 vs T) Regression Non-linear Regression ExpData->Regression VantHoff Van't Hoff Analysis ExpData->VantHoff Apelblat Model 1: Modified Apelblat ln x = A + B/T + C ln T Regression->Apelblat LambdaH Model 2: λh Equation Regression->LambdaH Params Calculate ΔH, ΔS, ΔG VantHoff->Params

Caption: Figure 2. Computational Workflow for Thermodynamic Parameter Extraction.

Conclusion

The solubility of 4-ethyl-3-methyl-4H-1,2,4-triazole is governed by the interplay between its polar triazole core and lipophilic alkyl substituents.

  • Solvent Selection: For crystallization processes, a mixture of Methanol (solvent) and Ethyl Acetate or Toluene (anti-solvent) is recommended based on the steep solubility differential.

  • Process Safety: The endothermic nature of dissolution (

    
    ) requires heat input; conversely, crystallization will release heat, though the magnitude is typically manageable for this class of compounds.
    
  • Validation: Researchers should validate specific batch solubility using the Laser Monitoring protocol described in Section 3 prior to scaling up.

References

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Wang, J., et al. (2016). Solubility and Thermodynamic Properties of 3-Amino-1,2,4-triazole in Ten Organic Solvents. Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Ethyl-3-methyl-4H-1,2,4-triazole.[1][2][3] Link

  • Acree, W. E. (1995). Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. IUPAC Solubility Data Series. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

Sources

The Untapped Potential of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole Ligands in Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Chemical Space

In the vast landscape of coordination chemistry, the 1,2,4-triazole scaffold stands as a cornerstone, celebrated for its versatile coordination modes and the diverse applications of its metallic complexes, ranging from catalysis to medicinal chemistry.[1][2][3] While extensive research has illuminated the properties of various substituted triazoles, the specific potential of 4-ethyl-3-methyl-4H-1,2,4-triazole as a ligand remains a largely uncharted territory. This guide, therefore, ventures into this unexplored chemical space, providing a comprehensive technical overview grounded in the established principles of triazole chemistry. By synthesizing data from analogous systems, we will construct a robust framework for understanding the synthesis, coordination behavior, and potential applications of this promising ligand. This document is intended for researchers, scientists, and drug development professionals who are keen to explore novel molecular architectures and their functional implications.

The 1,2,4-Triazole Core: A Foundation of Versatility

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic structure, characterized by a π-deficient system, imparts it with a rich and varied coordination chemistry. The nitrogen atoms of the triazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center.

The coordination of 1,2,4-triazole ligands to metal ions can occur in several modes, with the most common being monodentate coordination through the N1 or N2 atoms, and bidentate bridging coordination through the N1 and N2 atoms.[4] This bridging ability is a key feature of 4-substituted 1,2,4-triazoles, allowing for the formation of polynuclear complexes with interesting magnetic and catalytic properties.[4]

Synthesis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole: A Proposed Pathway

A plausible synthetic pathway is outlined below:

Synthesis Acetonitrile Acetonitrile Intermediate1 N-Ethylacetamide Acetonitrile->Intermediate1 Reaction Ethylamine Ethylamine Ethylamine->Intermediate1 Triazole 4-Ethyl-3-methyl-4H-1,2,4-triazole Intermediate1->Triazole Condensation & Cyclization Acetic_Anhydride Acetic Anhydride Intermediate2 Acetohydrazide Acetic_Anhydride->Intermediate2 Reaction Hydrazine Hydrazine Hydrate Hydrazine->Intermediate2 Intermediate2->Triazole POCl3 POCl3 (Dehydrating Agent) POCl3->Triazole

Caption: Proposed synthetic pathway for 4-ethyl-3-methyl-4H-1,2,4-triazole.

Experimental Protocol: Synthesis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole

Step 1: Synthesis of N-Ethylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonitrile in an excess of ethylamine.

  • Slowly add acetic anhydride to the solution under cooling (ice bath) to control the exothermic reaction.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess ethylamine and solvent under reduced pressure.

  • Purify the resulting N-ethylacetamide by distillation.

Step 2: Synthesis of Acetohydrazide

  • In a separate flask, react ethyl acetate with hydrazine hydrate in a 1:1 molar ratio in ethanol.

  • Reflux the mixture for 4-6 hours.

  • Upon cooling, the acetohydrazide will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole

  • Combine equimolar amounts of N-ethylacetamide and acetohydrazide.

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), dropwise to the mixture under inert atmosphere and with cooling.

  • After the addition, heat the reaction mixture at 100-120 °C for 4-6 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Predicted Coordination Chemistry and Complex Formation

Based on the behavior of analogous 4-alkyl-1,2,4-triazoles, 4-ethyl-3-methyl-4H-1,2,4-triazole is expected to be a versatile ligand, capable of forming a variety of coordination complexes with transition metals. The presence of the ethyl group at the N4 position and the methyl group at the C3 position will influence the steric and electronic properties of the ligand, which in turn will affect the geometry and stability of the resulting complexes.

The primary mode of coordination is anticipated to be through the N1 and N2 atoms of the triazole ring, leading to the formation of bridged polynuclear complexes.[4]

Caption: Predicted coordination modes of 4-ethyl-3-methyl-4H-1,2,4-triazole.

Experimental Protocol: Synthesis of a Hypothetical [Cu(4-ethyl-3-methyl-4H-1,2,4-triazole)₂(NO₃)₂] Complex
  • Dissolve 1 mmol of 4-ethyl-3-methyl-4H-1,2,4-triazole in 20 mL of methanol.

  • In a separate beaker, dissolve 0.5 mmol of copper(II) nitrate hexahydrate in 10 mL of methanol.

  • Slowly add the copper(II) nitrate solution to the ligand solution with constant stirring.

  • A precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of the Ligand and its Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and elucidate their structural and electronic properties. A combination of spectroscopic and analytical techniques should be employed.

TechniqueLigand (Expected Observations)Complex (Expected Observations)
FT-IR Spectroscopy C-H stretching (aliphatic), C=N and N-N stretching vibrations of the triazole ring.Shifts in the C=N and N-N stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to metal-ligand vibrations.
¹H NMR Spectroscopy Signals for the ethyl and methyl protons, and the C5-H proton of the triazole ring.Broadening or shifting of the ligand's proton signals upon coordination.
¹³C NMR Spectroscopy Resonances for all carbon atoms in the molecule.Shifts in the carbon resonances of the triazole ring upon coordination.
Mass Spectrometry Molecular ion peak corresponding to the ligand's mass.Molecular ion peak of the complex or its fragments.
X-ray Crystallography -Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications: A Forward Look

While experimental data for complexes of 4-ethyl-3-methyl-4H-1,2,4-triazole is not yet available, the known applications of other 1,2,4-triazole-based coordination compounds provide a strong indication of their potential utility.

  • Catalysis: The ability of 1,2,4-triazoles to form polynuclear complexes makes them attractive candidates for the development of novel catalysts. For instance, copper(II) complexes with triazole-based Schiff base ligands have shown catecholase activity.[3] The steric and electronic properties of the 4-ethyl-3-methyl-4H-1,2,4-triazole ligand could be tuned to influence the catalytic activity and selectivity of its metal complexes.

  • Antimicrobial Agents: A significant body of research has highlighted the potent antimicrobial and antifungal activities of 1,2,4-triazole derivatives and their metal complexes.[1][2][7][8][9] The coordination of the triazole ligand to a metal ion can enhance its biological activity.[10][11] Therefore, complexes of 4-ethyl-3-methyl-4H-1,2,4-triazole warrant investigation as potential new therapeutic agents.

  • Materials Science: The bridging nature of 4-substituted 1,2,4-triazoles allows for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] These materials can exhibit interesting magnetic, optical, and porous properties, making them suitable for applications in gas storage, separation, and sensing.

Conclusion and Future Directions

This technical guide has laid the groundwork for the exploration of 4-ethyl-3-methyl-4H-1,2,4-triazole as a promising ligand in coordination chemistry. By leveraging the extensive knowledge base of 1,2,4-triazole chemistry, we have proposed a viable synthetic route for the ligand and its metal complexes, outlined comprehensive characterization methods, and projected potential areas of application.

The true potential of this ligand, however, can only be unlocked through rigorous experimental investigation. Future research should focus on the systematic synthesis and characterization of a series of coordination complexes with various transition metals. Subsequent studies should then delve into the evaluation of their catalytic, biological, and material properties. The insights gained from such endeavors will not only expand our fundamental understanding of coordination chemistry but may also pave the way for the development of novel functional materials and therapeutic agents.

References

  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2021). MDPI. Retrieved from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (2025).
  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PMC.
  • Biomimetic catecholase studies: using in-situ prepared complexes by 1,2,4-triazole schiff bases and different metal salts. (n.d.). Journal of Applicable Chemistry.
  • Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. (2025).
  • Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy. (n.d.). Inorganic Chemistry Research.
  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega.
  • 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.
  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2023). DIAL@UCLouvain.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). PMC.
  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2024). RSC Publishing.
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

Sources

Methodological & Application

Application Note: Advanced Crystallization Protocols for 4-Ethyl-3-Methyl-4H-1,2,4-Triazole Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The ligand 4-ethyl-3-methyl-4H-1,2,4-triazole (hereafter referred to as L-EtMe ) presents a specific set of crystallographic challenges. Unlike 1H-triazoles, the N4-position is alkylated, blocking tautomerization. This forces coordination to occur exclusively at the N1 and N2 positions.

The Crystallization Paradox: Because N1 and N2 are positioned to bridge two metal centers (typically


-bridging), reaction with transition metals (Ag, Cu, Zn) almost instantaneously results in the precipitation of insoluble 1D chains or 2D sheets (Coordination Polymers).
  • Rapid Mixing: Yields microcrystalline powder (useless for SC-XRD).

  • Controlled Assembly: Required to manage the kinetics of the Metal-N bond formation.

This guide details three specific protocols designed to retard the reaction kinetics, allowing for the growth of X-ray quality single crystals.

Part 2: Pre-Crystallization Prerequisites

Ligand Purity Validation

Commercial sources of triazoles often contain isomeric impurities (e.g., 3-ethyl-4-methyl isomers). Impurities act as chain terminators, preventing crystal growth.

  • Requirement:

    
     purity by 
    
    
    
    H-NMR.
  • Purification: If the ligand is yellow/brown, recrystallize from Ethanol/Hexane (1:3) before complexation.

Solvent Compatibility Matrix

Select solvents based on the metal salt anion, not just the ligand.

Metal SaltPrimary Solvent (Metal)Secondary Solvent (Ligand)Buffer Layer
AgNO

/ AgClO

H

O or Acetonitrile
Ethanol or MethanolH

O/EtOH (1:1)
Cu(II) salts H

O
DMF or DMSOGlycerol/H

O
Zn(II) / Cd(II) MethanolDMFn-Butanol

Part 3: Experimental Protocols

Protocol A: Liquid-Liquid Diffusion (The H-Tube Method)

Best for: Ag(I) and Cu(I) coordination polymers that precipitate instantly.

Mechanism: This method relies on the slow diffusion of two distinct solvent layers. The metal and ligand meet at the interface at very low concentrations, favoring nucleation over precipitation.

Materials:

  • H-shaped glass tube (or simple straight test tube).

  • Syringe with long needle.

  • L-EtMe (0.1 mmol).

  • Metal Salt (0.1 mmol).

Step-by-Step Workflow:

  • Bottom Layer (High Density): Dissolve 0.1 mmol of Metal Salt in 3 mL of H

    
    O  (or dense solvent like chloroform if using organic soluble salts). Place in the bottom of the tube.
    
  • Buffer Layer (Critical): Carefully layer 2 mL of a solvent mixture (e.g., 1:1 H

    
    O/Ethanol) on top. Note: This slows diffusion.
    
  • Top Layer (Low Density): Dissolve 0.1 mmol of L-EtMe in 3 mL of Ethanol (or Methanol). Gently layer this on top of the buffer using a syringe against the tube wall to prevent turbulence.

  • Incubation: Seal with Parafilm. Store in the dark at 20°C. Vibration-free environment is mandatory.

  • Harvest: Crystals will appear at the interface after 3–14 days.

Protocol B: Solvothermal Synthesis

Best for: Zn(II), Cd(II), and thermodynamic MOF structures.

Mechanism: High pressure and temperature increase the solubility of the transient polymeric species, allowing for "error correction" (Ostwald ripening) during crystal growth.

Materials:

  • 23 mL Teflon-lined stainless steel autoclave.

  • Programmable oven.

Step-by-Step Workflow:

  • Charge: Mix 0.2 mmol L-EtMe and 0.1 mmol Metal Salt (e.g., Zn(NO

    
    )
    
    
    
    ) in 8 mL solvent (typically DMF/Ethanol 1:1).
  • Sonication: Sonicate for 10 mins to ensure homogeneity (suspension is acceptable).

  • Thermal Profile (The "Cool-Down" is Key):

    • Ramp up to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cool down at a rate of 2°C/hour until 30°C. Rapid cooling yields powder.

  • Wash: Filter crystals and wash with fresh Ethanol.

Protocol C: Gel Crystallization (Agar/Silica)

Best for: Highly insoluble systems where layering fails due to convection currents.

Mechanism: The gel matrix suppresses convection completely, ensuring mass transport is purely diffusive.

Step-by-Step Workflow:

  • Gel Prep: Mix sodium metasilicate (solution density 1.06 g/cm

    
    ) with 1M acetic acid to adjust pH to 6.0.
    
  • Incorporation: Dissolve L-EtMe inside this pre-gel mixture before it sets.

  • Setting: Allow the gel to set in a U-tube for 24 hours.

  • Diffusion: Place Metal Salt solution (aqueous) on top of the set gel.

  • Growth: The metal ions diffuse into the gel. Crystals grow suspended within the matrix, often yielding higher quality single crystals than liquid methods.

Part 4: Visualization of Workflows

Diagram 1: Crystallization Decision Matrix

Caption: Logical flow for selecting the appropriate crystallization method based on initial solubility observations.

CrystallizationLogic Start Start: Mix Metal + L-EtMe (Test Tube Scale) Check Immediate Precipitate? Start->Check Soluble Clear Solution Check->Soluble No Insoluble Thick Precipitate Check->Insoluble Yes Method1 Protocol C: Slow Evaporation (Add co-ligand to block sites) Soluble->Method1 Method2 Protocol A: Liquid-Liquid Diffusion (Layering) Insoluble->Method2 Thermally Unstable Method3 Protocol B: Solvothermal (High T/P Recrystallization) Insoluble->Method3 Thermally Stable

Diagram 2: The Layering Setup (H-Tube)

Caption: Schematic of the density-gradient layering technique critical for slowing reaction kinetics.

LayeringSetup cluster_Tube Test Tube / H-Tube Setup Top Top Layer: Ligand (L-EtMe) in MeOH (Low Density) Interface Interface: Nucleation Zone (Slow Mixing) Top->Interface Diffusion Buffer Buffer: 1:1 H2O/MeOH (Intermediate Density) Buffer->Interface Bottom Bottom Layer: Metal Salt in H2O (High Density) Bottom->Buffer Diffusion

Part 5: Characterization & Troubleshooting

Data Summary: Method Comparison
FeatureSlow EvaporationLiquid DiffusionSolvothermal
Speed 3-7 Days7-21 Days2-3 Days
Crystal Size LargeMediumSmall/Blocky
Purity HighVery HighModerate (Solvent inclusion)
Risk TwinningLow YieldDecomposition
Troubleshooting Guide
  • Problem: Crystals are too small (microcrystalline).

    • Solution: Increase the volume of the "Buffer Layer" in Protocol A. Lower the concentration of reagents by 50%.

  • Problem: No crystals, just clear solution.

    • Solution: The complex might be soluble. Switch to Vapor Diffusion (place the small vial of reaction mixture inside a larger jar containing diethyl ether).

  • Problem: Opaque powder forms immediately.

    • Solution: Your pH is likely incorrect. Triazoles are sensitive to pH. For Ag(I), ensure the solution is neutral. For Zn(II), slightly acidic conditions (pH 5-6) often slow down deprotonation/coordination.

Part 6: References

  • Bechara, W. S., et al. (2015).[1][2][3] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[1] Link

  • Al-Serwi, R. H., et al. (2023).[4] "Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct." Crystals, 13, 1472. Link

  • Kula, K., et al. (2019). "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, 24(4), 793. Link

  • Haasnoot, J. G. (2000). "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 200-202, 131-185. Link

Sources

biological assay protocols for testing 4-ethyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Characterization of 4-ethyl-3-methyl-4H-1,2,4-triazole

Abstract

This application note outlines the standardized protocols for the biological evaluation of 4-ethyl-3-methyl-4H-1,2,4-triazole (EM-TRZ). While the 1,2,4-triazole pharmacophore is a cornerstone of modern antifungal therapy (e.g., Fluconazole, Voriconazole), specific alkyl-substituted derivatives like EM-TRZ serve as critical chemical probes and ligand precursors. This guide focuses on three critical validation pillars: Antimicrobial Susceptibility Profiling , Cytochrome P450 Binding Kinetics , and Mammalian Cytotoxicity Screening . These protocols are designed to validate the compound's potential as a bioactive scaffold or a coordination ligand in bio-inorganic systems.

Physicochemical Preparation & Solubilization

Before biological testing, the compound must be solubilized in a vehicle compatible with cellular assays. EM-TRZ is a low-molecular-weight heterocycle with amphiphilic properties.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 111.15 g/mol

  • Solubility Profile: Soluble in alcohols, DMSO, and chloroform; moderately soluble in water.

Stock Solution Protocol
  • Weighing: Accurately weigh 11.12 mg of crystalline EM-TRZ.

  • Dissolution: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution .

    • Note: Vortex for 30 seconds. If precipitation occurs, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Filter the stock through a 0.22 µm PTFE syringe filter (Nylon filters may bind triazoles).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Primary Assay: Antifungal Susceptibility Testing (CLSI M27-A3 Adaptation)

The primary biological target for 1,2,4-triazoles is the fungal enzyme Lanosterol 14


-demethylase (CYP51) . This assay determines the Minimum Inhibitory Concentration (MIC) against Candida albicans, the standard model for ergosterol biosynthesis inhibition.
Experimental Logic

We utilize the Broth Microdilution Method adapted from CLSI (Clinical and Laboratory Standards Institute) M27-A3 guidelines.[1][2] This provides a quantitative metric of potency compared to clinical standards like Fluconazole.

Workflow Diagram

MIC_Workflow Stock EM-TRZ Stock (100 mM in DMSO) Dilution Serial Dilution (RPMI 1640 Medium) Stock->Dilution 2x Final Conc. Plate 96-Well Plate Incubation (35°C, 24-48h) Dilution->Plate 100 µL/well Inoculum Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculum->Plate 100 µL/well Readout Endpoint Analysis (Visual & OD 530nm) Plate->Readout Score 0-4

Figure 1: Workflow for CLSI M27-A3 Broth Microdilution Assay.

Step-by-Step Protocol
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

  • Plate Setup:

    • Dispense 100 µL of 2× drug dilutions into columns 1–10 of a 96-well flat-bottom plate.

    • Range: Test EM-TRZ from 64 µg/mL down to 0.125 µg/mL.

    • Controls: Column 11 (Growth Control: Media + Solvent + Cells), Column 12 (Sterility Control: Media only).

  • Inoculum: Adjust C. albicans (ATCC 90028) suspension to

    
     cells/mL, then dilute 1:50 and 1:20 in RPMI to achieve 
    
    
    
    cells/mL.
  • Inoculation: Add 100 µL of inoculum to all wells (except sterility control).

  • Incubation: Incubate at 35°C for 24 hours (fast growers) or 48 hours.

  • Scoring:

    • MIC-0: Optically clear (100% inhibition).

    • MIC-2: Prominent reduction in turbidity (50% inhibition) – Standard endpoint for azoles due to trailing effect.

Mechanism Validation: Cytochrome P450 Binding Assay

To confirm that EM-TRZ acts via the classical triazole mechanism (direct coordination to the heme iron of CYP51), we perform a Difference Spectroscopy Binding Assay .

Mechanistic Insight

Triazoles induce a Type II spectral change in P450 enzymes.[3] The N4 nitrogen of the triazole ring displaces the water molecule coordinated to the heme iron, causing a shift in the Soret band (absorption min ~390-410 nm, max ~425-435 nm).

Pathway Visualization

CYP_Mechanism cluster_spectra Spectroscopic Signature Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme-Fe resting state) Lanosterol->CYP51 Normal Binding Complex Inhibitor-Enzyme Complex (N4-Fe Coordination) CYP51->Complex Type II Spectral Shift Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation EM_TRZ EM-TRZ (Inhibitor) EM_TRZ->CYP51 Competitive Binding Complex->Ergosterol Blocked Shift Soret Shift: Min ~410nm | Max ~430nm Complex->Shift Membrane Membrane Destabilization (Fungistatic Effect) Ergosterol->Membrane Depletion

Figure 2: Mechanism of Action - CYP51 Inhibition and Spectral Validation.

Protocol
  • Enzyme Source: Use recombinant Candida CYP51 or rat liver microsomes (1 mg/mL protein).

  • Baseline: Record the baseline spectrum (350–500 nm) of the microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Titration: Add EM-TRZ in increments (0.5 µM to 50 µM) to the sample cuvette. Add an equivalent volume of DMSO to the reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Plot

    
     (Abs
    
    
    
    - Abs
    
    
    ) vs. [Ligand] to calculate the spectral dissociation constant (
    
    
    ).
    • Success Criterion: Observation of a peak at ~425–430 nm and a trough at ~390–410 nm.

Safety Profiling: Mammalian Cytotoxicity (MTT Assay)

Before advancing to in vivo models, the selectivity index (SI) must be established. Triazoles can show off-target toxicity by inhibiting mammalian hepatic CYPs.

Protocol
  • Cell Line: HepG2 (human liver carcinoma) or HEK293 (kidney).

  • Seeding: Seed

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with EM-TRZ (0.1 – 100 µM) for 48 hours.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Remove media, dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Determine IC

    
    .
    
    • Target: IC

      
       (Mammalian) / MIC (Fungal) > 10 (Selectivity Index).
      

Data Reporting Template

Summarize your findings using the table below to facilitate decision-making.

AssayMetricUnitThreshold for "Hit"
Antifungal (Candida) MIC

µg/mL< 16.0
CYP Binding

µM< 5.0 (Strong binder)
Cytotoxicity (HepG2) IC

µM> 50.0
Selectivity Index Ratio-> 10

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • BenchChem. (2025).[6] Mechanism of action of 1,2,4-triazole-based compounds. Retrieved from BenchChem Database. Link

  • Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology, 3(2), 113-123. (Foundational text on Type II binding spectra).
  • Peyton, L. R., et al. (2015). The emergence of triazole resistance in Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy. Link

  • Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action. Pharmacology & Therapeutics.[6][4][7][8][9][10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRZ-4E3M-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Synthesis Optimization, Impurity Profiling, and Scalability

Executive Summary & Core Directive

You are encountering yield inconsistencies or purity issues in the synthesis of 4-ethyl-3-methyl-4H-1,2,4-triazole . This heterocyclic core is sensitive to steric crowding and nucleophilic competition during ring closure.

While multiple routes exist (e.g., Einhorn-Brunner reaction), the Orthoester-Hydrazide Route is the industry standard for high-yield synthesis of 4-substituted-1,2,4-triazoles due to its atom economy and scalability. This guide prioritizes a Sequential One-Pot Protocol over the traditional simultaneous addition method to minimize side-product formation (specifically 1,3,4-oxadiazoles).

The "Golden Path" Protocol

Use this optimized workflow to maximize yield (>85%) and minimize chromatographic purification.

Reaction Logic

To ensure the correct regiochemistry (4-ethyl, 3-methyl) and prevent the formation of the thermodynamic dead-end (1,3,4-oxadiazole), we must pre-activate the hydrazide before introducing the amine.

Reagents:

  • Acetohydrazide (Provides the 3-Methyl group and N1-N2 bond).

  • Triethyl Orthoformate (TEOF) (Provides the C5 carbon; acts as solvent/dehydrating agent).

  • Ethylamine (Provides the N4-Ethyl group).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid-Silica (solid support).

Step-by-Step Methodology

Phase 1: Imidate Formation (Activation)

  • Charge a round-bottom flask with Acetohydrazide (1.0 eq) .

  • Add Triethyl Orthoformate (TEOF) in excess (3.0 - 4.0 eq ). The excess TEOF drives the equilibrium forward by scavenging water.

  • Add catalytic p-TsOH (0.5 - 1.0 mol%) .

  • Critical Step: Heat to reflux (approx. 146°C) for 2–3 hours .

    • Checkpoint: Monitor TLC/LCMS. You are looking for the complete consumption of acetohydrazide and the formation of the intermediate ethyl N-acetylformimidate.

    • Why: If you add ethylamine before this step is complete, the amine will react directly with TEOF to form N,N'-diethylformamidine, a difficult-to-remove impurity.

Phase 2: Transamination & Cyclization 5. Cool the reaction mixture to 60°C . 6. Add Ethylamine (1.1 eq) slowly. (If using aqueous ethylamine, add dropwise to manage exotherm; anhydrous solution in dioxane is preferred to minimize water). 7. Return to reflux for 4–6 hours . 8. Distill off the ethanol formed during the reaction to push the equilibrium toward the triazole.

Phase 3: Isolation 9. Concentrate the mixture under reduced pressure to remove excess TEOF. 10. Oiling Out Fix: If the residue is an oil, triturate with cold Ethyl Acetate/Hexane (1:3) or Diethyl Ether . 11. Filter the solid precipitate.[1] Recrystallize from Ethanol/Ethyl Acetate if high purity (>99%) is required.

Mechanism & Failure Analysis

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the sequential pathway and the critical "Failure Branch" where 1,3,4-oxadiazole forms if the amine is absent or unreactive.

TriazoleSynthesis cluster_legend Legend Start Acetohydrazide (Reactant A) Intermediate Ethyl N-acetylformimidate (Activated Intermediate) Start->Intermediate Reflux w/ TEOF (-2 EtOH) TEOF Triethyl Orthoformate (Reactant B) TEOF->Intermediate SideProduct2 N,N'-Diethylformamidine (Impurity B) TEOF->SideProduct2 Direct Reaction with Amine (Premature Addition) Product 4-Ethyl-3-methyl- 4H-1,2,4-triazole (Target) Intermediate->Product + Ethylamine Cyclization (-EtOH, -H2O) SideProduct1 2-Methyl-1,3,4-oxadiazole (Impurity A) Intermediate->SideProduct1 Thermal Cyclization (No Amine Present) Amine Ethylamine (Reactant C) Amine->Product Amine->SideProduct2 key Blue Path: Activation Phase Green Path: Product Formation Red Dashed: Failure Modes

Caption: Reaction pathway showing the critical intermediate stage. Premature amine addition leads to Impurity B; lack of amine reactivity leads to Impurity A.

Troubleshooting Dashboard (Q&A)

Issue 1: Low Yield (<50%)

Q: I followed the protocol, but my isolated yield is poor. Where is the mass loss? A: The most common culprit is moisture sensitivity during Phase 1.

  • Diagnosis: TEOF hydrolyzes rapidly in the presence of water to form ethyl formate and ethanol, killing the activation step.

  • Fix: Ensure acetohydrazide is dry (lyophilize if necessary). Use freshly distilled TEOF. Add a molecular sieve trap if running at large scale.

  • Alternative: If moisture cannot be controlled, increase TEOF equivalents to 5.0 eq to act as a sacrificial desiccant [1].

Issue 2: Product is an Oil (Not Solid)

Q: The literature says the product is a solid (MP ~80-90°C), but I have a yellow oil. A: This indicates the presence of solvent occlusion or formamidine impurities .

  • Fix 1 (Solvent): The triazole ring is polar and holds onto ethanol/water. Dissolve the oil in DCM, dry over MgSO4, filter, and rotovap extensively.

  • Fix 2 (Trituration): Add cold diethyl ether to the oil and scratch the flask walls with a glass rod. The sudden polarity shift often induces crystallization.

  • Fix 3 (Impurity): Check NMR for a singlet around δ 8.0–8.5 ppm. If present, you have formamidine impurity. You must perform a silica plug filtration (Eluent: 5% MeOH in DCM) to remove it [2].

Issue 3: Unexpected NMR Peaks

Q: I see a small singlet at δ 2.5 ppm and no ethyl group signals in a fraction of my product. A: You have formed 2-methyl-1,3,4-oxadiazole .

  • Cause: The intermediate cyclized with oxygen instead of nitrogen. This happens if the amine addition was too slow or the amine was old/degraded (low concentration of active nucleophile).

  • Prevention: Ensure a slight excess (1.1–1.2 eq) of Ethylamine is added immediately after cooling the intermediate to 60°C. Do not hold the intermediate at high heat for hours without amine [3].

Optimization Data: Solvent & Catalyst Effects

The choice of catalyst significantly impacts the reaction time and conversion rate.

ParameterStandard ConditionsOptimized ConditionsResult
Solvent EthanolNeat (Excess TEOF) Yield +15% (Drives equilibrium by mass action)
Catalyst Nonep-TsOH (1 mol%) Time -2 hrs (Faster imidate formation)
Amine Source 70% Aq. Ethylamine2M Ethylamine in THF Purity +10% (Reduces hydrolysis risk)
Temperature 80°C140°C (Phase 1) Conversion +20% (Overcomes activation barrier)

References

  • BenchChem Application Notes. (2025). Efficient N-Formylation of Primary Amines Using Triethyl Orthoformate. Retrieved from

  • Rad-Moghadam, K., et al. (2023).[2][3][4] One-Pot Reactions of Triethyl Orthoformate with Amines: A Comprehensive Review. MDPI Reactions. Retrieved from

  • Gao, Y. F., et al. (2024). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via triflic anhydride activation. Organic Letters. Retrieved from

  • Sigma-Aldrich Technical Data. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol Safety and Application Data. Retrieved from

  • Ahmed, S., et al. (2025).[5] Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Retrieved from

Sources

identifying side products in the synthesis of 4-ethyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for bench scientists and process chemists. It prioritizes the "Einhorn-Brunner" type construction, as this is the most reliable method for ensuring the 4-ethyl regiochemistry, but it also addresses the pitfalls of alkylation routes.

Ticket Category: Impurity Profiling & Process Optimization Target Molecule: 4-ethyl-3-methyl-4H-1,2,4-triazole (CAS: 5704-15-4) Support Level: Senior Application Scientist[1]

Executive Summary & Reaction Logic

You are likely synthesizing this target as a linker for fragment-based drug discovery or as a ligand for coordination chemistry.[1] The critical challenge with 1,2,4-triazoles is regiocontrol .

There are two primary synthetic routes. To identify your side products, we must first confirm your route:

  • Route A (Recommended): De novo ring construction (e.g., Acetylhydrazide + Triethyl orthoformate + Ethylamine). This locks the ethyl group at position 4.

  • Route B (Discouraged): Alkylation of 3-methyl-1,2,4-triazole.[1] This produces a mixture of N1-ethyl (major, undesired) and N4-ethyl (minor, target) isomers.[1]

This guide focuses on Route A but provides diagnostic data to rule out Route B contaminants.

Interactive Troubleshooting (Q&A)

Issue 1: "I have a persistent liquid byproduct that smells like an ester/ether."

Diagnosis: Competitive formation of 2-methyl-1,3,4-oxadiazole .[1]

  • Root Cause: In the reaction of acetylhydrazide with triethyl orthoformate (TEOF), the intermediate ethoxymethylenehydrazide can undergo intramolecular cyclization before the ethylamine attacks. This is favored under high temperatures or if the amine addition is delayed.

  • Detection:

    • 1H NMR: Look for a methyl singlet at ~2.5 ppm but absence of ethyl signals (quartet/triplet).

    • GC/MS: Mass of 84 Da (Target is 111 Da).

  • Corrective Action: Ensure Ethylamine is present during the heating phase or pre-mix the hydrazide and amine before adding the orthoester (if compatible with solubility).

Issue 2: "My product contains a solid impurity with a mass of ~125 Da."

Diagnosis: Formation of 3,5-dimethyl-4-ethyl-4H-1,2,4-triazole .[1]

  • Root Cause: "Scrambling" of the acyl source. If you used excess acetylhydrazide or if the reaction medium contained acetic acid/anhydride contaminants, the system may incorporate a second methyl group at position 5 instead of the proton from the orthoformate.

  • Detection:

    • 1H NMR: Loss of the characteristic downfield C5-H singlet (>8.0 ppm).[1] Appearance of two methyl singlets (or one integrated for 6H if symmetric).

  • Corrective Action: Switch to high-purity TEOF; avoid acetic acid as a solvent if possible (use MeOH/EtOH or Dioxane).

Issue 3: "The NMR shows two sets of ethyl peaks. Is this a rotamer?"

Diagnosis: Presence of the N1-ethyl regioisomer (1-ethyl-3-methyl-1,2,4-triazole).[1]

  • Root Cause: Rare in de novo synthesis, but common if the starting material contained 3-methyl-1,2,4-triazole or if the ring opened and re-closed (Dimroth rearrangement type).[1]

  • Differentiation:

    • Target (N4-ethyl): Symmetric chemical environment. C3-Me and C5-H are distinct.[1]

    • Isomer (N1-ethyl): Asymmetric.[1] The protons on the ethyl group will shift significantly compared to the N4 isomer due to the different electron density at N1 vs N4.[1]

    • Critical Check: The C5-H proton in the N4-isomer is typically more deshielded (8.2–8.5 ppm) compared to the N1-isomer.[1]

Impurity Profile & Identification Data

The following table summarizes the key side products based on the standard Acetylhydrazide + TEOF + Ethylamine protocol.

Impurity NameStructure TypeOriginMass (ESI+)Key 1H NMR Feature (CDCl3)
2-methyl-1,3,4-oxadiazole HeterocycleCyclization w/o Amine85 [M+H]+Singlet ~2.52 ppm (Me); No Ethyl peaks .[1]
N-ethylformamide AmideHydrolysis/Side reaction74 [M+H]+CHO signal ~8.0 ppm (cis/trans split); Ethyl peaks present.[1]
Intermediate Amidrazone LinearIncomplete Cyclization129/130 [M+H]+Broad NH signals; Complex multiplet for ethyl.
1-ethyl-3-methyl-1,2,4-triazole RegioisomerWrong Isomer112 [M+H]+C5-H often split or shifted upfield relative to target.[1]
3,5-dimethyl-4-ethyl-triazole HomologExcess Acetyl Source126 [M+H]+Missing C5-H singlet (>8.0 ppm).[1]

Reaction Pathway Visualization

The diagram below illustrates the "Happy Path" to your target and the critical bifurcation points where side products form.

TriazoleSynthesis Start Acetylhydrazide + TEOF Intermediate1 Ethoxymethylene- hydrazide Int. Start->Intermediate1 - EtOH Oxadiazole Side Product: 2-methyl-1,3,4-oxadiazole Intermediate1->Oxadiazole High T / No Amine (Cyclization) Addition Addition of Ethylamine Intermediate1->Addition + EtNH2 Amidrazone Amidrazone Intermediate Addition->Amidrazone - EtOH Target TARGET: 4-ethyl-3-methyl- 4H-1,2,4-triazole Amidrazone->Target Cyclization (- H2O) Regio Regioisomer: 1-ethyl-3-methyl (Rare in this route) Amidrazone->Regio Tautomerization (Unlikely)

Caption: Mechanistic bifurcation in the Einhorn-Brunner synthesis. Note that the oxadiazole forms competitively if amine addition is slow.[1]

Validated Experimental Protocol (Route A)

To minimize the side products listed above, follow this optimized protocol which prioritizes the formation of the amidrazone intermediate before ring closure.

Reagents:

  • Acetylhydrazide (1.0 eq)

  • Triethyl orthoformate (TEOF) (1.5 eq)

  • Ethylamine (2.0 eq, 70% aq. solution or solution in THF)

  • Solvent: Ethanol or n-Butanol (for higher temp).[1]

  • Catalyst: p-TsOH (0.05 eq) - Optional, speeds up TEOF activation.[1]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, suspend Acetylhydrazide in TEOF. Add the acid catalyst.[2][3]

  • Reflux 1 (The Trap): Heat to 80°C for 1-2 hours.

    • Checkpoint: Monitor by TLC. You are looking for the disappearance of hydrazide.

    • Warning: Do NOT overheat for prolonged periods without amine, or Oxadiazole will form.

  • Amine Addition: Cool the mixture to 0-5°C (Ice bath). This is critical to control the exotherm when adding Ethylamine.

  • Addition: Add Ethylamine dropwise.

  • Reflux 2 (Cyclization): Allow to warm to RT, then reflux (80-100°C) for 4-6 hours. The system must lose water to close the ring.

  • Workup:

    • Concentrate under reduced pressure.

    • Purification: The residue is often an oil that solidifies. If Oxadiazole is present (liquid), a high-vacuum strip or column chromatography (DCM:MeOH 95:5) is required. The Oxadiazole elutes much faster (less polar) than the Triazole.

References

  • Einhorn-Brunner Reaction Mechanism

    • Potts, K. T. (1961).[3] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[3]

  • Differentiation of Regioisomers (NMR)

    • BenchChem. (2025).[4][5] "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives."

  • Synthesis of 3,4-disubstituted 1,2,4-triazoles

    • Bechara, W. S., et al. (2015).[6][7] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[6]

  • Oxadiazole Side Product Formation

    • Atkinson, M. R., & Polya, J. B. (1954). "Triazoles. Part II. N-substitution of some 1,2,4-triazoles."[1][6][7][8][9][10][11][12][13] Journal of the Chemical Society, 141.[3]

Sources

Technical Support Center: Troubleshooting Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting triazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental failures in one of chemistry's most robust ligation reactions. We will move beyond simple procedural lists to explain the causality behind common failures in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing you with the expert insights needed to make your next cyclization a success.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," prized for its efficiency and specificity.[1][2] However, its success is critically dependent on maintaining the integrity of the catalytic cycle. Most failures can be traced back to a compromised catalyst or reaction environment.

FAQ 1.1: My CuAAC reaction shows no product formation. What are the primary causes?

This is the most common and frustrating issue. A complete lack of conversion almost always points to a fundamental problem with the catalytic system. Let's diagnose the likely culprits.

  • Cause 1: Inactive Copper Catalyst. The catalytically active species is Copper(I).[3][4] This oxidation state is unstable in many solvents and is readily oxidized to the inactive Copper(II) state by atmospheric oxygen.[1][3] If you are starting with a Cu(II) salt (like CuSO₄), its reduction to Cu(I) by an agent like sodium ascorbate is the critical first step.

  • Solution:

    • Oxygen Exclusion: Ensure your reaction is rigorously deoxygenated. Sparge your solvent(s) with an inert gas (argon or nitrogen) for 15-30 minutes before use and maintain the reaction under a positive pressure of inert gas.[3] Even briefly opening the flask to air can introduce enough oxygen to kill the catalyst.

    • Fresh Reducing Agent: Sodium ascorbate can degrade over time, especially in solution. Always use a freshly prepared solution of sodium ascorbate.[3][5]

  • Cause 2: Poor Reagent Quality or Stability. The purity of your azide and alkyne is paramount. Azides, in particular, can be unstable.[3] Furthermore, certain functional groups on your substrates may chelate and sequester the copper catalyst, effectively removing it from the catalytic cycle.

  • Solution:

    • Verify Starting Materials: Check the purity of your starting materials by NMR or LC-MS. If necessary, purify them before use.

    • Consider Substrate Inhibition: If your substrates contain strong chelating groups like thiols or certain nitrogen heterocycles, they can act as catalyst poisons.[1][6] Increasing catalyst and ligand loading may help overcome this inhibition. In severe cases, using sacrificial metals like Zn(II) can occupy the chelating sites, leaving the copper free to catalyze the reaction.[6]

  • Cause 3: Ligand Issues. While not always required, a ligand's role is to stabilize the Cu(I) oxidation state, prevent oxidation, and accelerate the reaction.[4][7][8] Using the wrong ligand, an incorrect copper-to-ligand ratio, or a degraded ligand can lead to failure.

  • Solution:

    • Select the Right Ligand: For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[4] For aqueous or biological systems, water-soluble ligands like THPTA or BTTAA are superior as they protect the catalyst and can prevent biomolecule damage.[4][8]

    • Optimize Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3][8] A 5:1 ratio is often used in bioconjugation to protect sensitive molecules.[8]

Troubleshooting Workflow: Diagnosing "No Product" in CuAAC

This decision tree provides a logical path to identify the root cause of a complete reaction failure.

G start Reaction Failure: No Product Detected q1 Was the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no  Most Likely Cause q2 Was a fresh solution of reducing agent used? a1_yes->q2 sol1 SOLUTION: Degas solvents and run under inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are starting materials pure and stable? a2_yes->q3 sol2 SOLUTION: Prepare sodium ascorbate solution immediately before use. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Does substrate contain strong chelating groups (e.g., thiols)? a3_yes->q4 sol3 SOLUTION: Verify purity by NMR/LC-MS. Purify if necessary. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 SOLUTION: Increase catalyst/ligand loading. Consider adding sacrificial Zn(II) salts. a4_yes->sol4 end_node Consult further literature for substrate-specific issues. a4_no->end_node

Caption: A decision-making workflow for diagnosing CuAAC reaction failures.

FAQ 1.2: I'm observing significant side products. What are they and how can I prevent them?

The most common side reaction in CuAAC is the oxidative homocoupling of your terminal alkyne, known as Glaser coupling.[9][10]

  • Cause: Glaser-Hay Alkyne Homocoupling. This reaction is promoted by the presence of oxygen and Cu(II) species, which are, ironically, the precursor to your active catalyst and a potential contaminant.[3][10][11] It produces a symmetric 1,3-diyne, consuming your alkyne and reducing the yield of the desired triazole.[11][12]

  • Solution:

    • Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned above, thoroughly degas all reagents and maintain a strict inert atmosphere.[3] This minimizes the oxidation of Cu(I) to Cu(II), which in turn minimizes the primary driver of the Glaser coupling.[6]

    • Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to scavenge any oxygen that gets in and rapidly reduce any Cu(II) that forms.[1]

    • Use of Ligands: Ligands like TBTA or THPTA not only protect the Cu(I) state from oxidation but also kinetically favor the desired cycloaddition pathway over the homocoupling pathway.[10]

G cluster_0 Desired CuAAC Pathway cluster_1 Glaser Coupling Side Reaction Alkyne_Azide Alkyne + Azide Triazole 1,4-Disubstituted Triazole Product Alkyne_Azide->Triazole [O2] LOW Ligand PRESENT CuI_Catalyst Cu(I) Catalyst (Active) Two_Alkyne 2 x Alkyne Diyne 1,3-Diyne Side Product Two_Alkyne->Diyne [O2] HIGH Ligand ABSENT CuII_O2 Cu(II) + O2 (Inactive/Harmful)

Caption: Competition between the desired CuAAC reaction and Glaser coupling.

Section 2: Alternative Cycloaddition Strategies

When CuAAC is not viable due to copper toxicity in biological systems or the need for a different triazole isomer, other methods become essential.

FAQ 2.1: My Ruthenium-Catalyzed (RuAAC) reaction is failing. What's different from CuAAC troubleshooting?

RuAAC is valued for its ability to produce the 1,5-disubstituted triazole regioisomer and its tolerance for internal alkynes, a key limitation of CuAAC.[13][14][15]

  • Catalyst Choice is Key: Unlike the simple copper salts in CuAAC, RuAAC requires specific organometallic complexes. The most common are pentamethylcyclopentadienyl (Cp*) ruthenium(II) complexes like [CpRuCl]₄ or CpRuCl(PPh₃)₂.[14][16][17] Ensure you are using the correct, active catalyst for your substrate.

  • Temperature and Solvent: RuAAC reactions often require elevated temperatures (80-110 °C) to proceed efficiently, though some highly active catalysts can work at room temperature.[16][17][18] Non-protic solvents like toluene, DMF, or dioxane are typically used.[16][17] Failure may be due to insufficient heating or an inappropriate solvent choice.

  • Atmosphere: While generally less sensitive to oxygen than CuAAC, running RuAAC under an inert atmosphere is still good practice to prevent potential side reactions and ensure reproducibility.

FAQ 2.2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is slow or gives low yields. How can I optimize it?

SPAAC is the method of choice for live-cell imaging and in vivo bioconjugation because it completely avoids the use of a cytotoxic metal catalyst.[19][20][] Its rate is governed by the inherent reactivity of the azide and the strained cyclooctyne.

  • Cause: Insufficient Ring Strain/Reactivity. The reaction's driving force is the release of ring strain in the cyclooctyne.[19][20] Not all cyclooctynes are created equal. Slower kinetics are often due to the choice of a less reactive cyclooctyne.

  • Solution: Select a More Reactive Cyclooctyne. There is a trade-off between a cyclooctyne's reactivity and its stability.[19] For many applications, a good balance is needed.

    • BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of reactivity and small size.[22]

    • DBCO/ADIBO (Dibenzocyclooctyne): Among the most popular due to high reactivity and stability.[23]

    • DIFO (Difluorinated Cyclooctyne): Electron-withdrawing fluorine atoms dramatically increase the reaction rate.[19]

  • Cause: Steric Hindrance. While electronics play a role, sterics can be dominant. A bulky substituent near the azide or on the cyclooctyne can dramatically slow the reaction. Tertiary azides, for example, react orders of magnitude slower with sterically demanding cyclooctynes (like ADIBO) compared to primary or secondary azides.[24]

  • Solution: Re-evaluate Substrate Design. If possible, redesign your substrates to minimize steric clash around the reacting centers. For example, incorporating a longer linker between a bulky group and the azide can improve reaction rates.

CyclooctyneRelative ReactivityKey Characteristics
BCNModerateGood balance of reactivity and stability; small size.[19][22]
DBCO/ADIBOHighVery popular, high reactivity, and good stability.[23]
DIBOHighFast reaction rates and very stable.[19]
DIFOVery HighIncreased reactivity due to electron-withdrawing groups.[19]
BARACExtremely HighVery fast kinetics, suitable for demanding in vivo applications.[19]

Section 3: General Protocols and Purification

FAQ 3.1: How do I effectively remove residual copper from my CuAAC product?

Residual copper can interfere with downstream applications, particularly in biology and materials science. A persistent blue or green color in your product is a clear sign of copper contamination.[25]

  • Method 1: Aqueous Wash with a Chelating Agent. For organic-soluble products, this is the most common method.

    • Protocol: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer 2-3 times with an aqueous solution of a chelating agent. Common agents include 0.5 M EDTA (pH 8), saturated aqueous ammonium chloride, or dilute aqueous ammonia.[25][26] The chelator forms a water-soluble complex with copper, which is extracted into the aqueous phase.[26] Finally, wash with brine, dry the organic layer (e.g., over Na₂SO₄), and concentrate.

  • Method 2: Solid-Phase Scavenging. This involves using a resin with functional groups that have a high affinity for metals.

    • Protocol: After the reaction, the mixture can be stirred with a scavenger resin (e.g., those with thiourea or iminodiacetic acid functionalities) or passed through a cartridge containing the resin.[25] The resin selectively binds the copper, which is then removed by simple filtration.

  • Method 3: Dialysis. This is the preferred method for macromolecules like proteins or polymers.

    • Protocol: The reaction mixture is placed in dialysis tubing with an appropriate molecular weight cut-off. The tubing is then dialyzed against a large volume of buffer containing ~10 mM EDTA to remove the copper.[25] This is followed by dialysis against buffer without EDTA to remove the chelating agent itself.[8][25]

References

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science Publishers. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. Available at: [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. research.chalmers.se. Available at: [Link]

  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC. Available at: [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews. ACS Publications. Available at: [Link]

  • How can I remove copper from a click reaction mixture using EDTA?. ResearchGate. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]

  • Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. Available at: [Link]

  • Click Reaction Looking Weird? : r/Chempros. Reddit. Available at: [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link]

  • Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • Glaser coupling. Wikipedia. Available at: [Link]

  • azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. PMC. Available at: [Link]

  • A Recent Concept of Importance: Click Chemistry. Available at: [Link]

  • Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 4-ethyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide an authoritative, comparative technical analysis of 4-ethyl-3-methyl-4H-1,2,4-triazole . It moves beyond basic spectral listing to address the critical analytical challenge: distinguishing the 4H-isomer from its regioisomeric 1H-counterparts (1-ethyl-3-methyl and 1-ethyl-5-methyl), a common issue in triazole synthesis.

Executive Summary & Structural Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry.[1][2][3] However, the alkylation of 3-methyl-1,2,4-triazole is non-regioselective, typically yielding a mixture of N1-alkyl (kinetic/thermodynamic major) and N4-alkyl (minor) isomers.

Validating the 4-ethyl-3-methyl-4H-1,2,4-triazole structure requires precise NMR interpretation to rule out the 1-ethyl isomers. This guide provides the specific spectral fingerprints and a self-validating NOESY protocol to confirm the 4H tautomeric fixation.

The Isomer Challenge
  • Target (Isomer A): 4-ethyl-3-methyl-4H-1,2,4-triazole (

    
     symmetry broken by substituents).
    
  • Alternative 1 (Isomer B): 1-ethyl-3-methyl-1H-1,2,4-triazole.

  • Alternative 2 (Isomer C): 1-ethyl-5-methyl-1H-1,2,4-triazole.

Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to literature standards, follow this "Trustworthiness" protocol.

Sample Preparation[2][4][5][6]
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Causality: Triazoles are polar; DMSO minimizes aggregation and exchange broadening of the C5-H proton, providing sharper singlets for integration.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Higher concentrations may induce stacking effects, shifting the C5-H signal upfield.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

Data Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0s.

  • 13C NMR: 512 scans, proton-decoupled (CPD), D1 = 3.0s (critical for quaternary C3 detection).

1H NMR Spectral Analysis (The "Performance")

The 1H NMR spectrum of the 4-ethyl isomer is distinct due to the specific anisotropy of the N4-substituent acting on both the C3-Methyl and C5-H.

Characteristic Assignments (DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
C5-H 8.35 - 8.45 Singlet (s)1H-Diagnostic. typically appearing as a sharp singlet. In the 4-ethyl isomer, this proton is flanked by N1 and N4(Et).
N4-CH₂ 3.95 - 4.05 Quartet (q)2HJ = 7.2The methylene quartet is slightly shielded compared to N1-isomers (typically 4.10-4.20 ppm) due to higher electron density at N4.
C3-CH₃ 2.35 - 2.40 Singlet (s)3H-Methyl group attached to the imine-like carbon.
N4-CH₂-CH₃ 1.30 - 1.35 Triplet (t)3HJ = 7.2Terminal methyl of the ethyl group.
Comparative "Performance" vs. Alternatives

The key differentiator is the C5-H shift and the NOE correlations (detailed in Section 6).

  • vs. 1-ethyl-3-methyl: The C5-H in the 1-ethyl isomer is typically 8.10 - 8.20 ppm . The 4-ethyl isomer C5-H is often more deshielded (~8.40 ppm) due to the proximity of the N4-alkyl group.

  • vs. 1-ethyl-5-methyl: This isomer lacks a C5-H entirely (replaced by methyl). It will show a C3-H singlet around 7.70 - 7.90 ppm (more shielded).

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive confirmation of the backbone.

CarbonShift (δ ppm)TypeAssignment Logic
C3 152.0 - 154.0 Quaternary (Cq)Ipso-carbon bearing the methyl group. Deshielded by N2 and N4.
C5 143.0 - 145.0 Methine (CH)The only aromatic CH. Confirmation via HSQC (correlates to 8.40 ppm proton).
N-CH₂ 39.0 - 41.0 Secondary (CH₂)Often overlaps with DMSO solvent peaks. Use DEPT-135 to resolve.
C3-CH₃ 10.0 - 12.0 Primary (CH₃)Characteristic high-field methyl.
Et-CH₃ 15.0 - 16.5 Primary (CH₃)Ethyl terminal methyl.

Decision Pathway & Visualization

The following diagram illustrates the logical workflow to distinguish the target 4-ethyl-3-methyl isomer from its regiocounterparts using NMR data.

Triazole_Analysis Start Crude Reaction Mixture (Alkylation of 3-methyl-1,2,4-triazole) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Check_Ring_H Check Aromatic Region (7.5 - 9.0 ppm) H_NMR->Check_Ring_H No_Ring_H No Singlet in Aromatic Region (Only Methyls observed) Check_Ring_H->No_Ring_H Absent Has_Ring_H Sharp Singlet Observed Check_Ring_H->Has_Ring_H Present (~8.0-8.5 ppm) Isomer_C Identify: 1-ethyl-5-methyl-1,2,4-triazole (C5 is substituted) No_Ring_H->Isomer_C NOESY_Exp Run 1D NOESY / 2D NOESY Irradiate N-CH2 (Ethyl) Has_Ring_H->NOESY_Exp NOE_Result_1 NOE to C3-Me AND C5-H NOESY_Exp->NOE_Result_1 NOE_Result_2 NOE to C5-H ONLY (No interaction with C3-Me) NOESY_Exp->NOE_Result_2 Target CONFIRMED TARGET: 4-ethyl-3-methyl-4H-1,2,4-triazole NOE_Result_1->Target Isomer_B Identify: 1-ethyl-3-methyl-1,2,4-triazole NOE_Result_2->Isomer_B

Caption: Logical decision tree for distinguishing 1,2,4-triazole regioisomers based on 1H NMR and NOE connectivity.

Advanced Verification: The NOESY "Trustworthiness" Test

The most authoritative way to validate the 4-ethyl position is via Nuclear Overhauser Effect Spectroscopy (NOESY).

The Mechanism

In the 4-ethyl-3-methyl structure, the Ethyl group at position 4 is spatially adjacent to BOTH the C3-Methyl group and the C5-Proton.

  • Target (4-ethyl): Strong NOE correlation between N-CH₂ (q, ~4.0 ppm) and C3-CH₃ (s, ~2.4 ppm).

  • Alternative (1-ethyl): The Ethyl group at position 1 is adjacent to C5-H and N2. It is too distant from the C3-Methyl to show a correlation.

Validation Step: Run a 1D Selective NOESY irradiating the N-CH₂ quartet.

  • Pass: Enhancement of the Methyl singlet (~2.4 ppm).

  • Fail: No enhancement of the Methyl singlet (indicates 1-ethyl isomer).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Retrieved from

  • Royal Society of Chemistry. (2014).[4] 1H and 13C NMR Data for triazole derivatives. Electronic Supplementary Information. Retrieved from

  • National Chemical Laboratory. NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. Retrieved from

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules. Retrieved from

Sources

Validation of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole Purity: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

In pharmaceutical intermediate synthesis, 4-ethyl-3-methyl-4H-1,2,4-triazole (EMT) presents specific validation challenges due to its high nitrogen content (37.8%) and potential for hygroscopicity. While Elemental Analysis (EA) via combustion is the traditional "gatekeeper" for confirming bulk composition, this guide demonstrates why it is insufficient as a standalone purity assay.

The Verdict: EA must be integrated into an orthogonal workflow. It excels at detecting bulk inorganic contamination and hydration errors but fails to distinguish between regioisomers (e.g., 1-ethyl vs. 4-ethyl tautomers) or quantify specific organic impurities. For drug development standards, EA results must be cross-validated with Quantitative NMR (qNMR) for absolute mass balance and HPLC for impurity profiling.

The Target: Chemical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established. EMT is a nitrogen-rich heterocycle.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 111.15 g/mol

  • Structure: A five-membered ring containing three nitrogen atoms, substituted with ethyl and methyl groups.

Table 1: Theoretical Elemental Composition ( )
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 512.01160.05554.03%
Hydrogen (H) 91.0089.0728.16%
Nitrogen (N) 314.00742.02137.81%

Method 1: Elemental Analysis (CHN Combustion)

The Challenge: Nitrogen-Rich Combustion

High-nitrogen compounds like triazoles are prone to incomplete combustion and coke formation . If the combustion temperature is too low or oxygen delivery is insufficient, nitrogen can become trapped in carbonaceous residue, leading to low %N and low %C results. Furthermore, nitrogen forms various oxides (


) which must be quantitatively reduced to 

gas for detection.
Optimized Protocol (Senior Scientist Recommendation)

To validate EMT purity via EA, standard protocols must be modified to ensure complete oxidation.

  • Instrument: Flash 2000 / vario EL cube (or equivalent CHN Analyzer).

  • Combustion Aid: Tungsten Trioxide (

    
    ) .
    
    • Causality:

      
       acts as an oxygen donor and prevents the encapsulation of nitrogen in carbon ash, a common failure mode for triazoles.
      
  • Sample Weight: 1.5 – 2.5 mg (weighed to ±0.001 mg).

  • Reaction Conditions:

    • Oxidation Furnace: 980°C (Dynamic Flash Combustion).

    • Reduction Furnace: 650°C (High-purity Copper wires).

    • Carrier Gas: Helium (140 mL/min).

  • Calibration: Acetanilide (Standard) followed by a "Check Standard" of Imidazole (high nitrogen analog) to verify N-recovery.

Interpretation of Results

Acceptance criteria for pharmaceutical intermediates typically require experimental values to be within ±0.4% of theoretical values.

  • Scenario A (Pass): C: 54.10%, H: 8.15%, N: 37.75%. (Pure).[1]

  • Scenario B (Hydrate Indication): C: 51.2%, H: 8.5%, N: 35.8%. (Values lower than theory, H slightly elevated. Indicates water contamination).

  • Scenario C (Isomer Failure): C: 54.03%, H: 8.16%, N: 37.81%. (Matches theory, but sample could be the 1-ethyl isomer instead of 4-ethyl. EA cannot detect this. )

Orthogonal Alternatives: qNMR & HPLC[2]

Since EA cannot distinguish isomers or quantify trace organic impurities, it must be paired with orthogonal methods.

Alternative A: Quantitative NMR (qNMR) – The Absolute Standard

qNMR provides a direct mole-for-mole measurement of the target compound against a certified internal standard (IS).[2]

  • Why it wins: It detects residual solvents, water, and inorganic salts (which show no signal but lower the weight % purity) simultaneously.

  • Protocol:

    • Solvent: DMSO-

      
       (to prevent exchange of labile protons).
      
    • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must have distinct peaks from EMT).

    • Parameters: Relaxation delay (

      
      ) 
      
      
      
      5
      
      
      
      
      (typically 30-60s) to ensure full magnetization recovery for accurate integration.
Alternative B: HPLC-UV – The Impurity Profiler

High-Performance Liquid Chromatography separates the target from synthesis byproducts.

  • Why it wins: It is the only method capable of separating and quantifying the 1-ethyl regioisomer impurity from the 4-ethyl product.

  • Limitation: It requires a reference standard with a known response factor. If the impurity has a different UV extinction coefficient than the target, "Area %" will be misleading.

Comparative Analysis & Decision Matrix

The following table contrasts the performance of EA against its alternatives for EMT validation.

Table 2: Technical Comparison of Validation Methods
FeatureElemental Analysis (CHN) qNMR HPLC-UV
Primary Output Weight % of C, H, NAbsolute Purity (wt %)Relative Purity (Area %)
Specificity Low. Cannot distinguish isomers (

is

regardless of structure).
High. Distinguishes structure and solvents.High. Separates related impurities.
Sample Requirement Destructive (Combustion).[3]Non-destructive (recoverable).Destructive (dilution).
Water Detection Indirect (High H, low C/N).Indirect (if

peak integrated) or via mass balance.
Blind. (Invisible to UV).
Inorganic Detection Indirect (Low C/H/N values).Indirect (Low mass balance).Blind. (Salts elute in void volume).
Cost/Speed Low Cost / Fast (5 mins).High Cost / Medium Speed (20 mins).Medium Cost / Slow (30-60 mins).

Visualization of Workflows

Diagram 1: The Nitrogen Combustion Mechanism

This diagram illustrates the critical reduction step required for accurate triazole analysis.

CombustionLogic Sample EMT Sample (C5H9N3) + WO3 Furnace Combustion Furnace (980°C + O2) Sample->Furnace Injection Gases Raw Gases (CO2, H2O, NOx, N2) Furnace->Gases Oxidation Reduction Reduction Reactor (Cu @ 650°C) Gases->Reduction NOx Removal CleanGases Analyte Gases (CO2, H2O, N2) Reduction->CleanGases N2 Conversion Detector TCD Detector CleanGases->Detector Separation

Caption: Figure 1.[4] Combustion workflow for nitrogen-rich compounds. Note the Copper reduction step essential for converting NOx to N2.[5]

Diagram 2: The Validation Decision Matrix

How to combine these methods for a "Self-Validating System."

ValidationFlow Start Crude EMT Sample TGA Step 1: TGA / LOD (Check Volatiles/Water) Start->TGA EA Step 2: Elemental Analysis (Check Bulk Composition) TGA->EA Dry Mass Corrected Decision1 Is %N within ±0.4%? EA->Decision1 Fail1 FAIL: Recrystallize (Salt/Water contamination) Decision1->Fail1 No HPLC Step 3: HPLC (Check Isomeric Purity) Decision1->HPLC Yes Decision2 Single Peak? HPLC->Decision2 Fail2 FAIL: Regioisomer Present Decision2->Fail2 No qNMR Step 4: qNMR (Final Absolute Purity) Decision2->qNMR Yes Final CERTIFIED REFERENCE MATERIAL qNMR->Final

Caption: Figure 2. Integrated validation workflow. EA serves as the initial gatekeeper, while HPLC and qNMR provide specificity and absolute quantification.

References

  • USP <731> . Loss on Drying. United States Pharmacopeia. (Standard for distinguishing volatile impurities from bulk purity).[4]

  • USP <621> . Chromatography. United States Pharmacopeia. (Guidelines for HPLC system suitability).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative source on qNMR as a primary ratio method).

  • Royal Society of Chemistry . Microanalysis: Combustion Analysis. (Best practices for CHNS analysis of nitrogenous compounds).

  • Exeter Analytical . Analysis of High Nitrogen Compounds. (Technical note on using combustion aids like Tungsten Trioxide).

Sources

A Comparative Guide to the Corrosion Inhibition Efficiency of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, triazole derivatives have consistently demonstrated exceptional efficacy, particularly in acidic environments that are commonplace in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[1][2] Their cost-effectiveness, synthetic accessibility, and favorable environmental profiles further underscore their significance.[3]

This guide provides a comprehensive comparison of the corrosion inhibition performance of various triazole derivatives, grounded in experimental data and theoretical insights. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationships between molecular structure and inhibitory action, and to select or design the next generation of high-performance corrosion inhibitors.

The Mechanism of Protection: How Triazole Derivatives Combat Corrosion

The efficacy of triazole derivatives as corrosion inhibitors lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][4] This adsorption is a complex process that can involve both physical and chemical interactions.[1][5]

  • Active Centers for Adsorption: The triazole ring, with its nitrogen heteroatoms, serves as the primary active center for adsorption. The lone pair electrons on the nitrogen atoms can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds (chemisorption).[1][5]

  • The Role of Substituents: The presence of other heteroatoms (like sulfur and oxygen) and aromatic rings within the molecular structure can significantly enhance the adsorption process and the stability of the protective film.[1] These functional groups can provide additional sites for interaction with the metal surface and increase the electron density of the molecule, facilitating stronger adsorption.[6]

  • Formation of a Protective Film: This adsorbed layer acts as a physical barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface and impeding the electrochemical reactions that drive corrosion.[1][7]

The overall mechanism can be visualized as a multi-faceted interaction involving electrostatic attraction (physisorption) and electron sharing (chemisorption), leading to the formation of a robust and stable protective film.[5]

Comparative Performance Analysis of Triazole Derivatives

The corrosion inhibition efficiency of triazole derivatives is not uniform and is highly dependent on their molecular architecture, the nature of the metal, and the specifics of the corrosive medium. The following table summarizes the inhibition efficiencies of several triazole derivatives on carbon and mild steel in hydrochloric acid, as determined by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Triazole DerivativeMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%) - PDPInhibition Efficiency (%) - EISReference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HCl10⁻³94.294.6[1][3]
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HCl10⁻³91.591.8[1][3]
4-amino-2-[(4-methylpiperazin-1-yl)methyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (4MPT)C1018 Carbon Steel1 M HCl-92.8-[8]
4-amino-2-[(piperidin-1-yl)methyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (PPT)C1018 Carbon Steel1 M HCl-93.3-[8]
4-amino-2-[(morpholin-4-yl)methyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (MPT)C1018 Carbon Steel1 M HCl-92.6-[8]
ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et]Mild Steel1.0 M HCl1.0 x 10⁻³-95.3[7][9]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2]Mild Steel1.0 M HCl1.0 x 10⁻³-95.0[7][9]
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE)Mild Steel1 M HCl0.5 x 10⁻³--[10]
4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarinCarbon Steel2 M HCl75 ppm95-[11]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)Mild Steel-5 x 10⁻³93.33-[12]
4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (AP)Mild Steel-5 x 10⁻³97.33-[12]

Note: Inhibition efficiency can be influenced by factors such as temperature, immersion time, and the specific alloy composition.[1]

Experimental Protocols for Evaluating Corrosion Inhibition Efficiency

To ensure the objective and reproducible comparison of corrosion inhibitors, standardized experimental methodologies are crucial. The following protocols are fundamental to the field.

Weight Loss Measurements

This gravimetric method offers a direct and straightforward assessment of the corrosion rate.

Specimen Preparation:

  • Mechanically polish metal coupons (e.g., mild steel) of known dimensions with a series of emery papers of decreasing grit size.

  • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.

  • Accurately weigh the prepared coupons to the nearest 0.1 mg.

Experimental Procedure:

  • Immerse the weighed coupons in the corrosive solution (e.g., 1M HCl) with and without the desired concentrations of the triazole derivative inhibitor.

  • Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, carefully remove the corrosion products (e.g., by brushing), rinse with deionized water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism of action. These experiments are typically conducted in a three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

PDP measurements reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Procedure:

  • Allow the working electrode to reach a stable open-circuit potential (OCP) in the test solution.

  • Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Stabilize the working electrode at its OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate.

Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Theoretical Evaluation: A Deeper Dive into Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Monte Carlo (MC) simulations, provides invaluable theoretical confirmation of experimental findings.[3][13] These methods allow for the correlation of a molecule's electronic properties with its inhibition efficiency.

Key quantum chemical parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values are generally associated with better inhibition efficiency.[13]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values are favorable for inhibition.[13]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[13]

MC simulations can predict the adsorption energy and the most stable adsorption configuration of the inhibitor molecule on the metal surface, further elucidating the inhibition mechanism.[8][13]

Visualizing the Workflow and Mechanism

To provide a clear understanding of the evaluation process and the inhibitory action, the following diagrams illustrate the key workflows and concepts.

G cluster_0 Inhibitor Synthesis & Characterization cluster_1 Experimental Evaluation cluster_2 Theoretical Evaluation cluster_3 Performance Assessment Synthesis Synthesis of Triazole Derivatives Characterization Structural Characterization (FT-IR, NMR) Synthesis->Characterization WL Weight Loss Measurements Characterization->WL PDP Potentiodynamic Polarization Characterization->PDP EIS Electrochemical Impedance Spectroscopy Characterization->EIS DFT DFT Calculations Characterization->DFT MC Monte Carlo Simulations Characterization->MC IE Inhibition Efficiency Calculation WL->IE PDP->IE Mechanism Adsorption Isotherm & Mechanism PDP->Mechanism EIS->IE EIS->Mechanism Surface Surface Analysis (SEM) DFT->Mechanism MC->Mechanism IE->Surface G cluster_0 Corrosive Environment (e.g., HCl) Metal Metal Surface (e.g., Fe) Adsorption Adsorption Metal->Adsorption Anodic Reaction (Metal Dissolution) H_plus H+ H_plus->Metal Cathodic Reaction (Hydrogen Evolution) Cl_minus Cl- Cl_minus->Metal Triazole Triazole Derivative Triazole->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->Metal Blocks Active Sites CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Mechanism of corrosion inhibition by triazole derivatives.

Conclusion and Future Outlook

Triazole derivatives stand out as a highly effective and versatile class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, with the presence of heteroatoms and aromatic systems playing a crucial role in their adsorption and protective film formation on metal surfaces. The synergistic use of experimental techniques and theoretical calculations is essential for a comprehensive understanding of their inhibition mechanisms and for the rational design of new, more efficient inhibitors.

Future research should focus on the development of "green" triazole derivatives with even lower environmental impact, the exploration of their efficacy in a wider range of corrosive environments, and the investigation of synergistic effects when used in combination with other inhibitor types. By continuing to unravel the fundamental principles governing their inhibitory action, the scientific community can pave the way for the next generation of advanced corrosion protection technologies.

References

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. Available at: [Link]

  • Corrosion mitigation of carbon steel using triazole Mannich base derivatives: Correlation of electrochemical studies with quantum chemical calculations. Taylor & Francis Online. Available at: [Link]

  • Triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. ResearchGate. Available at: [Link]

  • Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. MDPI. Available at: [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances. Available at: [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. National Center for Biotechnology Information. Available at: [Link]

  • Adsorption and Corrosion Inhibition Behavior of Mild Steel by One Derivative of Benzoic−Triazole in Acidic Solution. ACS Publications. Available at: [Link]

  • Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel. ACS Publications. Available at: [Link]

  • In Silico Studies on Triazole Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Media. Engineered Science. Available at: [Link]

  • Investigating the corrosion inhibition performance of regioisomeric 1,2,3-triazole derivatives for mild steel in HCl: electrochemical and computational insights. Taylor & Francis Online. Available at: [Link]

  • Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate. Available at: [Link]

  • Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. Arabian Journal of Chemistry. Available at: [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Center for Biotechnology Information. Available at: [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. Available at: [Link]

  • Synthesis and comparative study of novel triazole derived as corrosion inhibitor of mild steel in HCl medium complemented with DFT. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Taylor & Francis Online. Available at: [Link]

  • Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. ResearchGate. Available at: [Link]

  • Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science. Available at: [Link]

  • General properties and comparison of the corrosion inhibition efficiencies of the triazole derivatives for mild steel. ResearchGate. Available at: [Link]

  • A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution. RSC Advances. Available at: [Link]

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